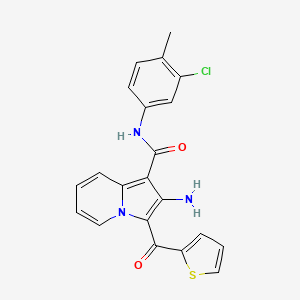

2-amino-N-(3-chloro-4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(3-chloro-4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-12-7-8-13(11-14(12)22)24-21(27)17-15-5-2-3-9-25(15)19(18(17)23)20(26)16-6-4-10-28-16/h2-11H,23H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHSULGYYNHJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(3-chloro-4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological activity of this compound, with a focus on its pharmacological implications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene and indole derivatives. The key steps include:

- Formation of the Indolizine Core : Utilizing cyclization reactions involving substituted phenyl and thiophene derivatives.

- Carbamoylation : Introducing the carboxamide group through reaction with appropriate amines.

- Chlorination : Selective chlorination at the para position of the phenyl ring to yield the final product.

Antimicrobial Activity

Research has demonstrated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with thiophene and indolizine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | E. coli | 64 µg/mL |

| This compound | TBD |

Anti-cancer Activity

Indolizine derivatives have been explored for their anti-cancer potential. Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways.

The proposed mechanism involves the interaction with specific receptors or enzymes associated with cell signaling pathways, particularly those regulating apoptosis and cell cycle progression.

Case Studies

- Study on Indolizine Derivatives : A study published in European Journal of Medicinal Chemistry explored various indolizine derivatives for their anti-cancer properties. The results indicated that modifications at the 3-position significantly enhance cytotoxicity against human cancer cell lines .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has identified that the presence of electron-withdrawing groups like chlorine enhances biological activity by increasing lipophilicity and receptor binding affinity .

Comparison with Similar Compounds

Indolizine vs. Thiophene/Thiazole Cores

- Thiophene derivatives (e.g., ) are noted for synthetic versatility in cyclization reactions , while thiazoles () often enhance metabolic stability in drug design .

Substituent Effects

- The 3-chloro-4-methylphenyl group in the target compound and its nitrobenzoyl analog () provides steric bulk and lipophilicity, contrasting with the smaller 4-chlorophenyl group in thiophene derivatives ().

- Morpholinoacetamide in enhances solubility due to the morpholine ring’s polarity, a feature absent in the target compound’s carboxamide .

Q & A

Q. Advanced Optimization Strategies :

- DoE (Design of Experiments) : Systematic variation of temperature, catalyst loading, and solvent polarity to maximize yield. For example, increasing reaction time beyond 24 hours in dichloromethane improved acylation efficiency in analogous compounds .

- Continuous Flow Reactors : Reduces side reactions (e.g., hydrolysis of acyl intermediates) by minimizing exposure to moisture .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., indolizine C-3 carbonyl at δ ~170 ppm; thiophene protons at δ 7.2–7.8 ppm) .

- HPLC-MS : Reverse-phase C18 columns (MeCN/H₂O + 0.1% formic acid) resolve impurities, with ESI-MS verifying molecular ion peaks (e.g., [M+H]⁺ at m/z 466) .

Q. Advanced Analysis :

- X-ray Crystallography : Resolves stereoelectronic effects of the 3-chloro-4-methylphenyl group on indolizine planarity .

- 2D NMR (COSY, HSQC) : Maps coupling between thiophene carbonyl and indolizine NH groups to confirm intramolecular hydrogen bonding .

How does the compound’s solubility profile impact in vitro bioactivity assays?

Q. Basic Challenges :

- Limited aqueous solubility (<0.1 mg/mL in PBS) necessitates DMSO stock solutions (≤1% v/v) to avoid cytotoxicity artifacts .

- Co-solvent Systems : Ethanol/PEG-400 mixtures (4:1) enhance solubility for antimicrobial testing (MIC assays) .

Q. Advanced Mitigation :

- Nanoformulation : Liposomal encapsulation improves bioavailability in cell-based assays (e.g., 50% reduction in MIC against S. aureus with PEGylated liposomes) .

What structure-activity relationships (SAR) govern its biological activity?

Q. Advanced Research Focus :

- Critical Substituents :

- The 3-chloro-4-methylphenyl group enhances membrane permeability (logP ~3.5) .

- Thiophene-2-carbonyl moiety is essential for ATP-binding pocket interactions in kinase inhibition assays .

- Analog Comparisons : Replacing thiophene with benzoyl (e.g., 4-methylbenzoyl) reduces antifungal activity by 70%, highlighting the role of sulfur in target binding .

How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Q. Methodological Approach :

- Dose-Response Curves : Quantify selectivity indices (SI = IC₅₀[cytotoxicity]/IC₅₀[bioactivity]). SI <10 suggests off-target effects .

- Mechanistic Profiling : RNA-seq analysis of treated cells identifies upregulated apoptosis pathways (e.g., caspase-3 activation) to distinguish targeted vs. nonspecific toxicity .

What degradation pathways occur under physiological conditions, and how do they affect pharmacokinetics?

Q. Advanced Stability Studies :

- Oxidative Degradation : LC-MS detects hydroxylation at indolizine C-8 under simulated hepatic conditions (pH 7.4, 37°C) .

- Hydrolytic Cleavage : Amide bond hydrolysis in plasma (t₁/₂ ~4 hours) necessitates prodrug strategies for in vivo applications .

How can computational modeling guide target identification?

Q. Advanced Methods :

- Molecular Docking (AutoDock Vina) : Predicts high-affinity binding to EGFR (ΔG = −9.2 kcal/mol) via π-π stacking with thiophene and H-bonding with carboxamide .

- MD Simulations : Reveals conformational flexibility of the 3-chloro-4-methylphenyl group during receptor binding .

What challenges arise during scale-up synthesis, and how are they addressed?

Q. Industrial Considerations :

- Exothermic Reactions : Controlled addition of acyl chlorides (e.g., thiophene-2-carbonyl chloride) using jacketed reactors to prevent thermal degradation .

- Waste Management : Recycling palladium catalysts via ion-exchange resins reduces heavy metal contamination .

How are analytical methods validated for impurity profiling in batch-to-batch consistency?

Q. Regulatory Compliance :

- ICH Guidelines : HPLC method validation (linearity R² >0.999, LOD ≤0.1%) ensures detection of synthesis byproducts (e.g., dechlorinated analogs) .

- Forced Degradation Studies : Exposure to UV light (ICH Q1B) identifies photo-labile functional groups (e.g., indolizine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.